7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a natural product found in Pachycereus militaris and Pachycereus weberi with data available.
Related Compounds
7,8-Dimethoxy-3,4-dihydroisoquinoline
Compound Description: 7,8-Dimethoxy-3,4-dihydroisoquinoline is a key derivative of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. This compound is primarily known for its role as a valuable intermediate in synthesizing various other 7,8-dioxygenated-3,4-dihydroisoquinolines. Research suggests it can be synthesized through the oxidation of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline with potassium permanganate in acetone []. This method presents a more efficient alternative to traditional synthetic routes involving beta-phenethylamine derivatives [].
Relevance: This compound is directly derived from 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline through an oxidation reaction, highlighting a close structural relationship [].
Compound Description: 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a seven-membered ring compound synthesized using a multi-step process involving the lead tetraacetate oxidation of isoquinoline enamides []. This compound utilizes N-(tert-butoxycarbonyl)-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline as a starting material [].
Relevance: This compound demonstrates the versatility of the dimethoxytetrahydroisoquinoline core, showcasing its potential for ring expansion reactions. It highlights a structural similarity to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, with the core structure being modified to incorporate a larger ring system [].
Compound Description: This compound belongs to the tetrahydroisoquinoline class and was successfully synthesized using a Pummerer reaction as a critical step in the synthetic pathway []. The synthesis utilizes a cyclization reaction of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide under specific conditions involving boron trifluoride diethyl etherate, which plays a crucial role in facilitating the cyclization process [].
Relevance: 6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline shares the tetrahydroisoquinoline core with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the position of the methoxy groups and the addition of a phenyl substituent at the 3-position in 6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline [].
Compound Description: This compound is a seven-membered cyclic structure synthesized via Pummerer-type cyclization []. The reaction involves N-2-(3,4-dimethoxyphenyl)ethyl-1-phenyl-2-(phenylsulfinyl)-ethylformamide and, similar to the synthesis of 6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, utilizes boron trifluoride diethyl etherate as a crucial additive for effective cyclization [].
Relevance: The compound demonstrates the versatility of the dimethoxytetrahydroisoquinoline core structure for creating diverse cyclic compounds. Despite being a seven-membered ring, it shares structural similarities with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, particularly in the dimethoxyphenyl moiety [].
Compound Description: This complex molecule, containing both tetrahydroisoquinoline and benzothiophene moieties, serves as a precursor in the synthesis of hexahydrobenzo[d,e]benzothieno[2,3-g]quinolines and hexahydrobenzo[d,e]quinolines []. A notable reaction involving this compound is its demethylation, which leads to the formation of diastereomeric dihydroxy-hexahydrobenzo[d,e]benzothieno[2,3-g]quinolines [].
Relevance: The compound shares the 6,7-dimethoxytetrahydroisoquinoline core with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key structural difference is the presence of a 3-benzo[b]thienylmethyl substituent at the 1-position, making it a bulkier analogue [].
Compound Description: This N-oxide derivative is key in producing 7,8-dimethoxy-3-methyl-1-phenyl-1,3,4,5-tetrahydro-2,3-benzoxazepine through a process known as Meisenheimer rearrangement []. This rearrangement occurs during the melt pyrolysis of this compound [].
Relevance: This compound is structurally very similar to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The primary differences lie in the added N-oxide functionality, a methyl group at the 2-position, and a phenyl group at the 1-position [].
Compound Description: Similar to its cis-isomer, this compound undergoes Meisenheimer rearrangement upon pyrolysis, producing 7,8-dimethoxy-3-methyl-1-phenyl-1,3,4,5-tetrahydro-2,3-benzoxazepine []. The difference between the cis and trans isomers lies in the spatial arrangement of the substituents on the tetrahydroisoquinoline ring [].
Relevance: This compound shares the core structure with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline but features additional substituents: an N-oxide, a methyl group at the 2-position, and a phenyl group at the 1-position. It's noteworthy that this compound is a stereoisomer of the cis form, highlighting the significance of stereochemistry in biological activity and chemical synthesis [].
Compound Description: This compound, identified as a natural product isolated from Calycotome villosa Subsp. intermedias, is a tetrahydroisoquinoline alkaloid []. Its structure was confirmed through spectroscopic techniques and X-ray diffraction analysis [].
Relevance: This alkaloid shares a high degree of structural similarity with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. Both compounds have the same dimethoxy substitution pattern on the aromatic ring and differ only by the presence of a hydroxymethyl group at position 1 in (R)-1-Hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline [].
Compound Description: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, also known as SK&F 64139, is a recognized phenylethanolamine N-methyltransferase (PNMT) inhibitor []. Studies indicate that this compound exhibits alpha2-adrenoceptor antagonistic properties, confirmed through its ability to inhibit [3H]clonidine binding in rat cerebral cortical membranes [].
Relevance: This compound belongs to the tetrahydroisoquinoline family, sharing the core structure with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The distinction arises from the substitution of the 7,8-methoxy groups in 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline with chlorine atoms in SK&F 64139 [].
Compound Description: This compound, a tetrahydroisoquinoline derivative, is synthesized via a diastereoselective approach utilizing a combination of Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization []. The process involves a morpholinone derivative, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, as a key intermediate [].
Compound Description: This 1,3-disubstituted tetrahydroisoquinoline is synthesized using a diastereoselective method involving sulfinimine chemistry []. The process includes a stereoselective addition of lithiated o-tolunitriles to sulfinimines, ultimately leading to the chiral tetrahydroisoquinoline product [].
Relevance: The compound falls under the tetrahydroisoquinoline class, making it structurally related to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The difference lies in the position of the methoxy groups (6,8- versus 7,8-) and the presence of methyl substituents at the 1 and 3 positions [].
Compound Description: This compound is synthesized alongside its cis isomer during the asymmetric synthesis of 1,3-disubstituted tetrahydroisoquinolines, utilizing a methodology involving the diastereoselective addition of lithiated o-tolunitriles to sulfinimines [].
Relevance: Similar to its cis counterpart, trans-6,8-Dimethoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline, structurally analogous to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline but with different methoxy positions and additional methyl groups at positions 1 and 3 [].
Compound Description: This compound, a tetrahydroisoquinoline derivative, has exhibited significant analgesic and anti-inflammatory effects in experimental models []. The presence of the hydrochloride salt is a common practice in pharmaceutical formulations to enhance solubility and stability [].
Relevance: This compound and 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline share the tetrahydroisoquinoline core structure, and both possess dimethoxy substitutions on the aromatic ring. The key difference is the presence of a 4'-dimethylaminophenyl group at position 1 in 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride [].
Compound Description: This compound, a 1,2,3,4-tetrahydroisoquinoline derivative, was synthesized from 3,5-dimethoxybenzaldehyde in a multi-step process involving the Henry reaction, a classic method for forming carbon-carbon bonds [].
Compound Description: This tetrahydroisoquinoline derivative has been studied for its psychopharmacological properties, exhibiting sedative-anxiolytic effects in preclinical models at doses of 10 and 20 mg/kg when administered intragastrically [].
Relevance: This compound shares the core tetrahydroisoquinoline structure with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. It differs in the position of the methoxy groups on the aromatic ring (6,7-dimethoxy vs. 7,8-dimethoxy) and the presence of a 2-hydroxyphenyl substituent at position 1 [].
Compound Description: This molecule represents a synthetic target explored as a potential intermediate for synthesizing natural products []. It belongs to the tetrahydronaphthalene class, characterized by a fused benzene and cyclohexene ring system [].
Relevance: Though not a direct derivative, the compound exhibits structural parallels to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, particularly in the shared dimethoxybenzene motif. The difference lies in the fused cyclohexene ring being directly attached to the benzene ring instead of through a nitrogen atom as in tetrahydroisoquinoline [].
Compound Description: This chiral tetrahydroisoquinoline derivative is synthesized diastereoselectively using a combination of the Petasis method and the Pomeranz–Fritsch–Bobbitt reaction sequence []. The Petasis reaction is employed to introduce chirality into the molecule using chiral aminoacetaldehyde acetals [].
Relevance: This compound shares the tetrahydroisoquinoline core structure and the 6,7-dimethoxy substitution pattern on the aromatic ring with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The distinguishing feature is the carboxylic acid functionality at position 1, a common modification in medicinal chemistry for modulating pharmacological properties [].
Compound Description: This compound demonstrates a high affinity for σ2 receptors, with a Ki value of 0.59 ± 0.02 nM, and exhibits excellent selectivity for σ2 receptors over σ1 receptors []. This selectivity makes it a potential candidate for developing PET tracers for imaging σ2 receptors in the central nervous system.
Relevance: This compound shares the tetrahydroisoquinoline core structure and the 6,7-dimethoxy substitution pattern on the aromatic ring with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The difference lies in the substituent at position 2, where a 4-(4-methoxyphenyl)butan-2-yl group is present in 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [].
Compound Description: This compound belongs to a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines synthesized and investigated for their potential anticonvulsant activity [].
Relevance: This molecule shares its core structure with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, both featuring a tetrahydroisoquinoline core. It is distinguished by the presence of a 4'-methylphenyl group at position 1 and an acetyl group at position 2 [].
Compound Description: This compound is a major human metabolite of the If channel inhibitor, YM758 [, ]. It was detected in both human urine and plasma after oral administration of [14C]YM758 []. Studies suggest its renal excretion is likely mediated by hOCT2/rOct2 transporters [].
Relevance: YM-252124 is a metabolite of a drug containing the 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. This suggests that YM-252124 retains a significant portion of the parent compound's structure, including the 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety [, ].
Compound Description: I-K-1 is a synthetic isoquinoline compound with analgesic properties. It has been investigated for its addiction liability compared to morphine, codeine, and D-propoxyphene []. Studies suggest that I-K-1 exhibits a low potential for addiction at therapeutically relevant doses [].
Relevance: I-K-1 and 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline both belong to the tetrahydroisoquinoline class of compounds, sharing the core structural motif. The differences are in the substituents on the tetrahydroisoquinoline ring. I-K-1 has a p-chlorophenethyl group at position 1 and a methyl group at position 2, while 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has no substituents at these positions [].
Compound Description: This compound is an example of a N-halo compound synthesized using 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a starting material [].
Relevance: This compound is a direct derivative of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, differing only by the presence of a chlorine atom attached to the nitrogen in the heterocyclic ring [].
Compound Description: This compound's crystal structure reveals the presence of two independent molecules in the asymmetric unit, linked together by C—H⋯O interactions to form one-dimensional chains [].
Relevance: This compound and 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are both tetrahydroisoquinoline derivatives. They share a common structural framework, with differences in their substituents at positions 1 and 2 on the tetrahydroisoquinoline ring [].
Compound Description: This compound was synthesized from 3,4-dimethoxyphenethylamine in a multi-step process involving acylation, Bischler-Napieralski reaction, reduction, and salt formation [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.